Cas no 821-55-6 (2-Nonanone)

2-Nonanone structure
2-Nonanone structure
商品名:2-Nonanone
CAS番号:821-55-6
MF:C9H18O
メガワット:142.238623142242
MDL:MFCD00009553
CID:39969
PubChem ID:24883045

2-Nonanone 化学的及び物理的性質

名前と識別子

    • 2-Nonanone
    • n-Heptyl methyl ketone
    • Nonanone-2
    • METHYL-N-HEPTYL KETONE
    • METHYL HEPTYL KETONE
    • FEMA 2785
    • HEPTYL METHYL KETONE
    • P-[3-(3-METHYLHEPTYL)]ETHYLBENZENE
    • NONANONE, 2-
    • NONANONE, 2-(AS)
    • 2-Nonanon
    • hephylmethylketone
    • n-C7H15COCH3
    • Nonan-2-on
    • NONANONE,2
    • Methyl n-heptyl ketone
    • NSC 14760
    • MDL: MFCD00009553
    • インチ: 1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3
    • InChIKey: VKCYHJWLYTUGCC-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCCCCC)C
    • BRN: 1743645

計算された属性

  • せいみつぶんしりょう: 142.13600
  • どういたいしつりょう: 142.135765193 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 6
  • 複雑さ: 86.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ぶんしりょう: 142.24
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 17.1Ų
  • 互変異性体の数: 3

じっけんとくせい

  • 色と性状: 無色から淡黄色の液体で、果物、花、油、ハーブの香りがします。
  • 密度みつど: 0.82 g/mL at 25 °C(lit.)
  • ゆうかいてん: −21 °C (lit.)
  • ふってん: 192 °C/743 mmHg(lit.)
  • フラッシュポイント: 華氏温度:154.4°f< br / >摂氏度:68°C< br / >
  • 屈折率: n20/D 1.420
    n20/D 1.421(lit.)
  • ようかいど: 0.37g/l
  • すいようせい: ca 0.5 g/L
  • PSA: 17.07000
  • LogP: 2.93590
  • 屈折率: 1.418-1.423
  • ようかいせい: 水に溶けず、エタノール、アセトン、油に溶け、アルコールやベンゼンと相互溶解することができる。
  • FEMA: 2785
  • じょうきあつ: 1.6 mm Hg (USCG, 1999)

2-Nonanone セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:1993
  • WGKドイツ:1
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36-S39
  • RTECS番号:RA8225000
  • 危険物標識: Xn
  • リスク用語:R20; R36
  • 包装等級:I; II; III
  • ちょぞうじょうけん:高温、火花、炎、火元から離れてください。使用しない場合は容器を閉じたままにします。密閉容器に保管する。日陰、乾燥、風通しの良い場所に保管し、不適合物質から遠ざける。
  • TSCA:Yes

2-Nonanone 税関データ

  • 税関コード:29141990
  • 税関データ:

    中国税関コード:

    29141990

2-Nonanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI XIAN DING Biotechnology Co., Ltd.
N173A-500ml
2-Nonanone
821-55-6 99%
500ml
¥646.0 2022-05-30
Enamine
EN300-19772-0.1g
nonan-2-one
821-55-6 95%
0.1g
$19.0 2023-09-16
Enamine
EN300-19772-0.5g
nonan-2-one
821-55-6 95%
0.5g
$19.0 2023-09-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
N89390-500ml
Heptyl methyl ketone
821-55-6
500ml
¥498.0 2021-09-08
eNovation Chemicals LLC
D383090-1L
2-Nonanone
821-55-6 97%
1l
$200 2024-05-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W278505-SAMPLE-K
2-Nonanone
821-55-6 ≥99%, FCC, FG
587.6 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W278505-1KG-K
2-Nonanone
821-55-6 ≥99%, FCC, FG
1KG
1676.67 2021-05-17
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015240-25ml
2-Nonanone
821-55-6 99%
25ml
¥71 2024-05-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
W278505-250G-K
2-Nonanone
821-55-6 ≥99%, FCC, FG
250G
1558.47 2021-05-17
TRC
N649335-25g
2-Nonanone
821-55-6
25g
$ 50.00 2022-06-03

2-Nonanone 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ferric nitrate Solvents: Hexane
リファレンス
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

ごうせいかいろ 2

はんのうじょうけん
リファレンス
Selenoesters in organic synthesis. 1. A novel synthesis of ketones
Sviridov, A. F.; et al, Tetrahedron Letters, 1983, 24(40), 4355-8

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Bis(acetato-κO)oxovanadium Solvents: Acetonitrile
リファレンス
Vanadyl(IV) acetate: a mild and efficient catalyst for the deprotection of acetals and ketals
Kantam, M. Lakshmi; et al, Catalysis Communications, 2001, 2(10), 301-304

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Di-O-methyl-β-cyclodextrin Catalysts: Copper sulfate ,  Palladium sulfate (PdSO4) ,  Vanadate(9-), (octa-μ-oxohexaoxohexamolybdate)hexadeca-μ-oxohexaoxo[μ12-[phospha… Solvents: Water
1.2 Reagents: Oxygen
リファレンス
A very useful and efficient Wacker oxidation of higher α-olefins in the presence of per(2,6-di-O-methyl)-β-cyclodextrin
Monflier, Eric; et al, Tetrahedron Letters, 1995, 36(3), 387-8

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Palladium (carbon supported) ,  Sulfuric acid Solvents: Tetrahydrofuran ,  Water ;  30 min, rt
リファレンス
Palladium on Charcoal as a Catalyst for Stoichiometric Chemo- and Stereoselective Hydrosilylations and Hydrogenations with Triethylsilane
Tuokko, Sakari; et al, Organic Process Research & Development, 2014, 18(12), 1740-1751

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Divinylbenzene-styrene copolymer (N,N-Dichlorosulfonamide functionalized) Solvents: Carbon tetrachloride ;  120 s
リファレンス
Microwave-promoted regeneration of carbonyl compounds from oximes using N,N-dichloropoly(styrene-co-divinylbenzene)sulphonamide resin
Beldar, A. G.; et al, E-Journal of Chemistry, 2011, 8(1), 288-292

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Water Catalysts: Tungstate(4-), [μ12-[orthosilicato(4-)-κO:κO:κO:κO′:κO′:κO′:κO′′:κO′′:κO′′:κO′′′… ;  10 h, 100 °C; 100 °C → rt
リファレンス
Solvent-free hydration of alkynes over a heterogeneous silver exchanged silicotungstic acid catalyst
Venkateswara Rao, K. T.; et al, Green Chemistry, 2012, 14(5), 1507-1514

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  reflux; 1 h, reflux
1.2 Solvents: Toluene ;  10 °C; 1 h, 10 °C
1.3 Reagents: Ammonium chloride Solvents: Water
リファレンス
Study on the synthesis of methyl n-heptyl ketone
He, Wu-qiang, Shandong Huagong, 2010, 39(12), 7-9

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Perchloric acid Solvents: Dichloromethane ,  1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Formaldehyde Solvents: Water
リファレンス
Reductive conversion of nitro alkenes to ketones and/or oximes in an aqueous perchloric acid-dichloromethane-dioxane-(lead) system
Torii, Sigeru; et al, Chemistry Letters, 1983, (4), 607-10

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Silica ,  Ferric nitrate Solvents: Hexane
リファレンス
Dethioacetalization of dithiolanes with ferric nitrate and silica gel in hexane
Hirano, Masao; et al, Organic Preparations and Procedures International, 1997, 29(4), 480-484

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Dimethylacetamide ,  Dimethylphenylsilane Catalysts: Copper, fluorotris(triphenylphosphine)-, (T-4)-, compd. with ethanol (1:2)
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: tert-Butyl peroxide ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
リファレンス
Reduction reactions using a binuclear palladium complex catalyst precursor and di-tert-butyl peroxide
Cho, In Sik; et al, Journal of Molecular Catalysis A: Chemical, 1996, 106(1-2), 7-10

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Nitrogen dioxide Solvents: Carbon tetrachloride
リファレンス
Conversion of ketals to ketones by nitrogen dioxide in the presence of silica gel
Nishiguchi, Takeshi; et al, Journal of the Chemical Society, 1995, (11), 1121-2

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hantzsch ester Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Pyridine
リファレンス
NAD(P)+-NAD(P)H models. 65. Photochemical reductive desulfonylation of β-keto sulfones with Hantzsch ester
Fujii, Masayuki; et al, Bulletin of the Chemical Society of Japan, 1988, 61(2), 495-500

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Ferric nitrate Solvents: Hexane
リファレンス
A convenient deprotection of 1,3-dithiane derivatives with ferric nitrate under heterogeneous conditions
Hirano, Masao; et al, Synthetic Communications, 1997, 27(9), 1527-1533

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran
リファレンス
Organomanganese(II) reagents. XIX. Acylation of organomanganese chlorides by carboxylic acid chlorides in THF: a clear improvement in the field of the preparation of ketones from organomanganese compounds
Cahiez, Gerard; et al, Tetrahedron Letters, 1989, 30(52), 7369-72

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Tempo ,  Manganese nitrate Solvents: Acetic acid
リファレンス
Efficient Mn-Cu and Mn-Co-TEMPO-catalyzed oxidation of alcohols into aldehydes and ketones by oxygen under mild conditions
Cecchetto, A.; et al, Tetrahedron Letters, 2001, 42(38), 6651-6653

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Oxygen ,  Palladium, bis[bis(1,1-dimethylethyl)phosphine]bis[μ-[bis(1,1-dimethylethyl)phos… Solvents: Tetrahydrofuran
リファレンス
Mild reduction of α,β-unsaturated ketones and aldehydes with an oxygen-activated palladium catalyst
Sommovigo, Milena; et al, Tetrahedron Letters, 1993, 34(1), 59-62

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Tricyclohexylphosphine ,  Palladium chloride Solvents: Tetrahydrofuran ,  Water ;  1 h, rt
リファレンス
Stereoselective Hydrosilylation of Enals and Enones Catalysed by Palladium Nanoparticles
Benohoud, Meryem; et al, Chemistry - A European Journal, 2011, 17(30), 8404-8413

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Water ;  pH 8, rt → 70 °C
1.2 Catalysts: Cerium ammonium nitrate ;  30 min, 70 °C
リファレンス
Mild and chemoselective catalytic deprotection of ketals and acetals using cerium(IV) ammonium nitrate
Ates, Ali; et al, Tetrahedron, 2003, 59(45), 8989-8999

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Water ,  Nitrous oxide Catalysts: Palladium, dichloro(2,3,5,6,8,9,11,12-octahydro-1,4,7,10,13-pentaoxacyclopentade… Solvents: Dimethylacetamide ,  Water ;  18 h, 3 bar, 150 °C
リファレンス
Phenanthroline Decorated by a Crown Ether as a Module for Metallorganic-Polyoxometalate Hybrid Catalysts: The Wacker Type Oxidation of Alkenes with Nitrous Oxide as Terminal Oxidant
Ettedgui, Jessica; et al, Journal of the American Chemical Society, 2009, 131(1), 4-5

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Palladium (polymer- or cyclodextrin-supported)
リファレンス
Surface active macromolecular and supramolecular complexes: design and catalysis
Karakhanov, Edward; et al, Macromolecular Symposia, 2000, 156, 137-145

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Ferric nitrate Solvents: Hexane
リファレンス
A convenient oxidative dethioacetalization of 1,3-dithiolanes and 1,3-dithianes with iron(III) nitrate and montmorillonite K10 in hexane
Hirano, Masao; et al, Synthesis, 1997, (8), 858-860

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Water Catalysts: Molybdate(3-), cobaltatehexa-μ3-hydroxyhexa-μ-oxododecaoxohexa-, ammonium (1:3) Solvents: Formic acid ;  1 h, 60 °C
リファレンス
Hydration of Alkynes to Ketones with an Efficient and Practical Polyoxomolybdate-based Cobalt Catalyst
Xie, Ya; et al, ChemCatChem, 2021, 13(23), 4985-4989

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide ,  Oxygen Catalysts: 2128661-69-6 Solvents: Toluene ;  24 h, 110 °C
リファレンス
Dimeric Ruthenium(II)-NNN Complex Catalysts Bearing a Pyrazolyl-Pyridylamino-Pyridine Ligand for Transfer Hydrogenation of Ketones and Acceptorless Dehydrogenation of Alcohols
Wang, Qingfu ; et al, Organometallics, 2017, 36(18), 3638-3644

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane
1.2 Solvents: Dichloromethane
1.3 Reagents: Water
リファレンス
Practical synthesis of (E)-pent-3-en-2-one and its conversion to (E)-2-triethylsiloxypenta-1,3-diene
Arisawa, Mitsuhiro; et al, Synthesis, 1995, (11), 1371-2

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Dimethyl sulfide Solvents: Diethyl ether
リファレンス
Seleno esters in organic synthesis. 2. Novel synthesis of saturated and α,β-unsaturated ketones and synthesis of the pheromone of the peach fruit moth Carposia niponensis
Sviridov, A. F.; et al, Izvestiya Akademii Nauk SSSR, 1985, (7), 1654-9

ごうせいかいろ 28

はんのうじょうけん
1.1 Catalysts: Cuprous chloride Solvents: Tetrahydrofuran ;  -10 °C → 20 °C
リファレンス
n-Butylmanganese Chloride
Cahiez, Gerard, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

ごうせいかいろ 29

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Potassium iodide Solvents: Dimethylformamide
1.2 Reagents: Trifluoroacetic acid Solvents: Dichloromethane
リファレンス
Chameleon catches in combinatorial chemistry: Tebbe olefination of polymer supported esters and the synthesis of amines, cyclohexanones, enones, methyl ketones and thiazoles
Ball, Christopher P.; et al, Chemical Communications (Cambridge), 1998, (18), 2019-2020

ごうせいかいろ 30

はんのうじょうけん
1.1 Catalysts: Ammonium perrhenate ;  10 h, 180 °C
リファレンス
A Reusable Unsupported Rhenium Nanocrystalline Catalyst for Acceptorless Dehydrogenation of Alcohols through γ-C-H Activation
Yi, Jing; et al, Angewandte Chemie, 2014, 53(3), 833-836

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Silica ,  Sodium nitrite ,  Sulfuric acid (silica-supported) ;  3 min, rt
リファレンス
Silicasulfuric acid/NaNO2 as a new reagent for deprotection of S,S-acetals under solvent-free conditions
Hajipour, Abdol R.; et al, Bulletin of the Korean Chemical Society, 2005, 26(5), 808-810

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  1.5 h, 1 atm, rt
リファレンス
Palladium-catalyzed hydrogenations in dichloromethane
Mason, David J.; et al, Synthetic Communications, 2022, 52(18), 1825-1833

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Sodium iodide ,  Iron(III) acetylacetonate Solvents: Ethyl acetate ,  Water ;  3.6 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Environmentally benign deprotection of dithioacetals using 30% hydrogen peroxide catalyzed by Fe(acac)3 and sodium iodide
Kirihara, Masayuki; et al, Tetrahedron Letters, 2013, 54(40), 5477-5480

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Ceric ammonium nitrate ,  Borate Solvents: Acetonitrile
リファレンス
Cerium(IV)-catalyzed deprotection of acetals and ketals under mildly basic conditions
Marko, Istvan E.; et al, Angewandte Chemie, 1999, 38(21), 3207-3209

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Pyridoxal 5′-phosphate ,  Ethyl ketone Catalysts: Aminotransferase Solvents: Water ;  48 h, pH 7, 30 °C
リファレンス
Enzymatic Racemization of Amines Catalyzed by Enantiocomplementary ω-Transaminases
Koszelewski, Dominik; et al, Chemistry - A European Journal, 2011, 17(1), 378-383

ごうせいかいろ 36

はんのうじょうけん
1.1 Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Pyridine ,  Argon
リファレンス
NAD(P)+-NAD(P)H model. 58. Desulfonylation of β-keto sulfones with the Hantzsch ester, an NAD(P)H model
Nakamura, Kaoru; et al, Chemistry Letters, 1986, (1), 87-8

2-Nonanone Raw materials

2-Nonanone Preparation Products

2-Nonanone 関連文献

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